molecular formula C19H13N5O6 B15014207 N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide

N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide

Cat. No.: B15014207
M. Wt: 407.3 g/mol
InChI Key: DZHJFNWJLQXYHN-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring, a dinitrophenoxy group, and a carbohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide typically involves a multi-step process. The initial step often includes the preparation of the 3-(2,4-dinitrophenoxy)benzaldehyde intermediate. This intermediate is then reacted with pyridine-3-carbohydrazide under specific conditions to form the final product. The reaction conditions usually involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, and using an acid catalyst to facilitate the condensation reaction.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also incorporate advanced techniques like continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted pyridine derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical structure may find applications in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-2-carbohydrazide
  • N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-4-carbohydrazide

Uniqueness

N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the dinitrophenoxy group also adds to its distinct properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H13N5O6

Molecular Weight

407.3 g/mol

IUPAC Name

N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C19H13N5O6/c25-19(14-4-2-8-20-12-14)22-21-11-13-3-1-5-16(9-13)30-18-7-6-15(23(26)27)10-17(18)24(28)29/h1-12H,(H,22,25)/b21-11+

InChI Key

DZHJFNWJLQXYHN-SRZZPIQSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=NNC(=O)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.